molecular formula C17H21BrN2S B6019787 1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine

1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B6019787
M. Wt: 365.3 g/mol
InChI Key: OTMDFLOWZSUSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromothiophene and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromothiophene-2-carbaldehyde with 1-(2,5-dimethylphenyl)piperazine under basic conditions. The reaction is often facilitated by a catalyst such as palladium in the presence of a base like potassium carbonate. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, modulating their activity. The bromothiophene and dimethylphenyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of both a bromothiophene and a dimethylphenyl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its application in various fields .

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2S/c1-13-3-4-14(2)17(9-13)20-7-5-19(6-8-20)11-16-10-15(18)12-21-16/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMDFLOWZSUSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.